N'-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-2-(9-oxoacridin-10(9H)-yl)acetohydrazide
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Overview
Description
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential antimicrobial and anthelmintic properties, making it a subject of various scientific studies.
Preparation Methods
The synthesis of N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(4-chloro-3-methylphenoxy) acetate, which is obtained by reacting p-chloro-m-cresol with ethylchloroacetate under anhydrous conditions.
Hydrazide Formation: The resultant compound is then treated with hydrazine hydrate to yield 2-(4-chloro-3-methylphenoxy) acetohydrazide.
Chemical Reactions Analysis
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions, using reagents like sodium methoxide or ammonia.
Scientific Research Applications
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE has several scientific research applications:
Antimicrobial Studies: It has been evaluated for its antibacterial activity against various Gram-positive and Gram-negative bacterial strains.
Anthelmintic Activity: The compound has shown significant activity against parasitic worms, making it a potential candidate for treating helminthiasis.
Pharmacological Research: Its unique structure makes it a valuable compound for studying the interactions between different functional groups and biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE involves its interaction with microbial cell membranes and enzymes. The compound’s nitro and chloro groups are believed to play a crucial role in disrupting microbial cell walls and inhibiting enzyme activity, leading to the death of the microorganisms .
Comparison with Similar Compounds
N’-[(E)-[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]-2-(9-OXO-9,10-DIHYDROACRIDIN-10-YL)ACETOHYDRAZIDE can be compared with other Schiff bases and hydrazides:
2-(4-chloro-3-methylphenoxy)-N’-[(5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: These compounds share a similar core structure but differ in their substituents, which can affect their biological activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives: These compounds have been studied for their antimicrobial and anticancer properties, showcasing the versatility of Schiff bases in medicinal chemistry.
Properties
Molecular Formula |
C26H17ClN4O5 |
---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-2-(9-oxoacridin-10-yl)acetamide |
InChI |
InChI=1S/C26H17ClN4O5/c27-21-13-16(31(34)35)9-11-18(21)24-12-10-17(36-24)14-28-29-25(32)15-30-22-7-3-1-5-19(22)26(33)20-6-2-4-8-23(20)30/h1-14H,15H2,(H,29,32)/b28-14+ |
InChI Key |
SKZRSFNXRPLQSB-CCVNUDIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)N/N=C/C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NN=CC4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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